Potency of PROTAC BCL-XL Degrader XZ739 Synthesized from Thalidomide-NH-PEG3-CH2CHO
Thalidomide-NH-PEG3-CH2CHO serves as the CRBN-recruiting module in the PROTAC degrader XZ739. In MOLT-4 T-ALL cells, XZ739 achieves a DC50 (half-maximal degradation concentration) of 2.5 nM for BCL-XL, representing a 20-fold increase in potency compared to the BCL-XL/BCL-2 dual inhibitor ABT-263 [1].
| Evidence Dimension | BCL-XL degradation potency (DC50) |
|---|---|
| Target Compound Data | 2.5 nM (as XZ739 in MOLT-4 cells) |
| Comparator Or Baseline | ABT-263 (BCL-XL/BCL-2 dual inhibitor) |
| Quantified Difference | 20-fold more potent (XZ739 vs. ABT-263) |
| Conditions | MOLT-4 T-ALL cells, 16 h treatment |
Why This Matters
Superior degradation potency directly translates to enhanced target engagement and potential for lower dosing in preclinical models, a critical factor in selecting building blocks for PROTAC campaigns.
- [1] Zhang X, Thummuri D, Liu X, Hu W, Zhang P, Khan S, et al. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity. Eur J Med Chem. 2020 Apr 15;192:112186. View Source
